4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which is formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
The synthesis of 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial strains.
Medicine: Due to its ability to inhibit certain enzymes, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide include other Schiff base derivatives and sulfonamide compounds. Some examples are:
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(4-methoxy-1-naphthyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(4-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18-11-6-13(16-4-2-3-5-17(16)18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22) |
InChI Key |
QGYULOBIRFVFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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